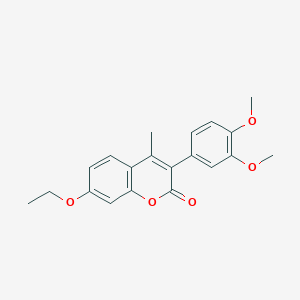![molecular formula C5H3ClN4 B2934845 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 42399-82-6](/img/structure/B2934845.png)
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a chemical compound with the empirical formula C5H3ClN4 . It is a solid substance . The compound is part of the triazolopyrazine family, which is known for its wide application in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of compounds to which this compound belongs, has been achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation . This process involves a direct metal-free oxidative N-N bond formation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1nccc2ncnn12 . The InChI representation is 1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H . The molecular weight of the compound is 154.56 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 154.56 . The compound’s empirical formula is C5H3ClN4 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a key intermediate in the synthesis of various small molecule anticancer drugs. The compound has been synthesized from 2,3-dichloropyrazine through steps like substitution, acylation, cyclization, and chlorination reactions. This synthesis process is significant for the development of anticancer therapeutics, showing the compound's crucial role in medicinal chemistry research (Zhang et al., 2019).
Antibacterial and Antifungal Activity
Research into derivatives of this compound, including pyrazoline and pyrazole derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have been tested against a variety of organisms, including E. coli and S. aureus, showcasing their potential in developing new antimicrobial agents (Hassan, 2013).
Cardiovascular Applications
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. Compounds derived from this compound demonstrated promising cardiovascular effects, indicating potential applications in treating cardiovascular diseases (Sato et al., 1980).
Heterocyclic Chemistry and Antimicrobial Activity
The compound's derivatives have been used to synthesize novel [1,2,4]triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These synthesized compounds were evaluated for antimicrobial activity, further emphasizing the chemical versatility and potential therapeutic applications of this compound (El-Agrody et al., 2001).
Synthetic Methodologies and Chemical Transformations
Research has also focused on the facile synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazines, showcasing innovative synthetic methodologies that enable the creation of new compounds with potential applications in medicinal chemistry and material science (Mal et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLGURGEZEJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)
![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)
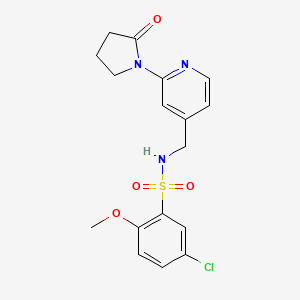
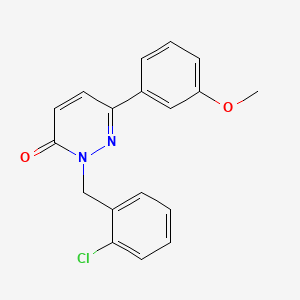

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)
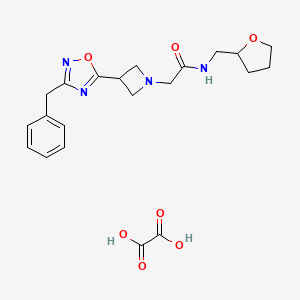
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)
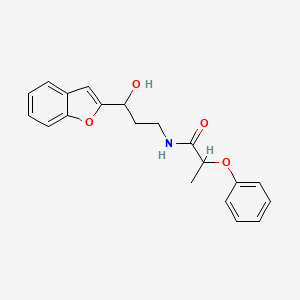

![7-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2934784.png)
